molecular formula C7H6N2O2 B2439853 2-Aminobenzo[d]oxazol-6-ol CAS No. 1806576-91-9

2-Aminobenzo[d]oxazol-6-ol

Cat. No.: B2439853
CAS No.: 1806576-91-9
M. Wt: 150.137
InChI Key: DHVVLFDEVIVGAO-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazol-6-ol is a nitrogen-containing fused heterocyclic small molecule . These types of molecules are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

The molecular formula of this compound is C7H6N2O2 .


Chemical Reactions Analysis

The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 150.13 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Biological Importance

2-Aminobenzo[d]oxazol-6-ol and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound serves as a precursor for the synthesis of various pharmacologically active molecules. Notably, it is involved in the synthesis of 2-guanidinobenzazoles (2GBZs) and 2-(thio)ureabenzothiazoles (TBT and UBT), which have shown potential as therapeutic agents. These derivatives have been explored for their cytotoxic, antimicrobial, and antiviral properties, as well as their role in inhibiting cell proliferation through mechanisms such as angiogenesis and apoptosis (Rosales-Hernández et al., 2022); (Rosales-Hernández et al., 2022).

Antioxidant Activity and Assay Development

Research into antioxidant capacity assays has also highlighted the relevance of benzothiazole derivatives, including structures related to this compound. These assays, such as ABTS and DPPH, are critical for understanding the antioxidant potential of various compounds, providing insights into their mechanism of action and potential health benefits. The development and optimization of these assays contribute significantly to the evaluation of new antioxidants for food, pharmaceutical, and cosmetic applications (Ilyasov et al., 2020); (Munteanu & Apetrei, 2021).

Chemotherapeutic Potential

Benzothiazole derivatives, closely related to this compound, have been extensively studied for their therapeutic potential, particularly in the field of oncology. The structural simplicity and synthetic accessibility of benzothiazole make it a valuable scaffold for designing new chemotherapeutics. Research has highlighted its role in the development of anticancer, antimicrobial, and anti-inflammatory agents, with some benzothiazole derivatives already in clinical use for treating various diseases and disorders (Kamal et al., 2015).

Heterocyclic Chemistry and Drug Development

The exploration of heterocyclic compounds, including benzothiazole moieties and derivatives, has led to the identification of molecules with a broad spectrum of therapeutic capabilities. These compounds are integral in pharmaceutical chemistry, serving as the foundation for developing new medications with antitumor, anticancer, antioxidant, and antidiabetic properties. The versatility and pharmacological significance of benzothiazole derivatives underscore their importance in drug discovery and development processes (Elamin et al., 2020).

Safety and Hazards

The safety information available indicates that 2-Aminobenzo[d]oxazol-6-ol has a signal word of “Warning” and carries hazard statements H302, H315, H319, and H335 .

Future Directions

The synthetic manipulation of 2-Aminobenzo[d]oxazol-6-ol is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds . Researchers in pharmaceutical industries and academicians are highly interested in the synthesis of fused heterocyclic small molecules owing to their pharmaceutical activities and therapeutic potential .

Properties

IUPAC Name

2-amino-1,3-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVVLFDEVIVGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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